1-Naphthalenesulfonic acid, 3,4-dihydro-3,4-dioxo-, ammonium salt
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Overview
Description
1-Naphthalenesulfonic acid, 3,4-dihydro-3,4-dioxo-, ammonium salt is an organic compound belonging to the class of naphthoquinones. These compounds contain a naphthohydroquinone moiety, which consists of a benzene ring linearly fused to a benzene-1,4-dione (quinone).
Preparation Methods
The synthesis of 1-Naphthalenesulfonic acid, 3,4-dihydro-3,4-dioxo-, ammonium salt typically involves the sulfonation of naphthalene followed by oxidation. The industrial production methods often include the use of sulfuric acid and subsequent neutralization with ammonium hydroxide to form the ammonium salt .
Chemical Reactions Analysis
1-Naphthalenesulfonic acid, 3,4-dihydro-3,4-dioxo-, ammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are various quinone and hydroquinone derivatives .
Scientific Research Applications
1-Naphthalenesulfonic acid, 3,4-dihydro-3,4-dioxo-, ammonium salt has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is used in biochemical assays and as a reagent in various biological experiments.
Mechanism of Action
The mechanism of action of 1-Naphthalenesulfonic acid, 3,4-dihydro-3,4-dioxo-, ammonium salt involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor or donor, facilitating redox reactions. It can also interact with proteins and enzymes, affecting their activity and function .
Comparison with Similar Compounds
1-Naphthalenesulfonic acid, 3,4-dihydro-3,4-dioxo-, ammonium salt can be compared with other similar compounds such as:
1,2-Naphthoquinone-4-sulfonic acid sodium salt: This compound has similar chemical properties but differs in its sodium salt form.
4-Amino-3-hydroxy-1-naphthalenesulfonic acid: This compound has an amino and hydroxy group, making it different in terms of reactivity and applications.
The uniqueness of this compound lies in its specific sulfonic acid and quinone structure, which imparts distinct chemical and physical properties .
Properties
CAS No. |
53684-60-9 |
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Molecular Formula |
C10H9NO5S |
Molecular Weight |
255.25 g/mol |
IUPAC Name |
azanium;3,4-dioxonaphthalene-1-sulfonate |
InChI |
InChI=1S/C10H6O5S.H3N/c11-8-5-9(16(13,14)15)6-3-1-2-4-7(6)10(8)12;/h1-5H,(H,13,14,15);1H3 |
InChI Key |
REWCQQNCDUDYOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)C2=O)S(=O)(=O)[O-].[NH4+] |
Origin of Product |
United States |
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